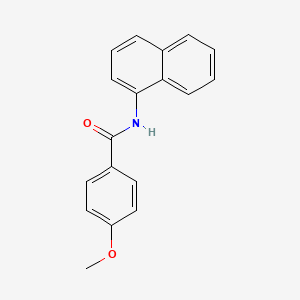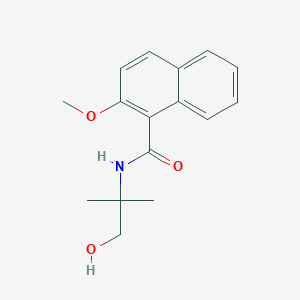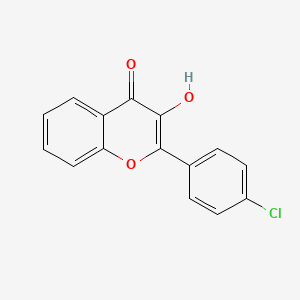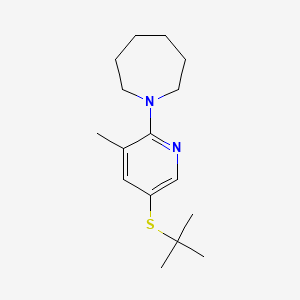
3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine is a chemical compound with the molecular formula C16H13N3O2 and a molecular weight of 279.29 g/mol . This compound is part of the pyridazine family, which is known for its diverse range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine typically involves the reaction of appropriate pyridazine derivatives with phenoxypyridine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, or microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position of the ring.
Uniqueness
3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine is unique due to its specific substitution pattern and the presence of both methoxy and phenoxypyridine groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1333222-26-6 |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-methoxy-6-(6-phenoxypyridin-3-yl)pyridazine |
InChI |
InChI=1S/C16H13N3O2/c1-20-16-10-8-14(18-19-16)12-7-9-15(17-11-12)21-13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
RDNBJYVRGWMVRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CN=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11846619.png)
![1-Phenyl[1]benzopyrano[3,2-d][1,2]oxazin-10(4H)-one](/img/structure/B11846622.png)





![Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo-](/img/structure/B11846668.png)



![6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11846692.png)


